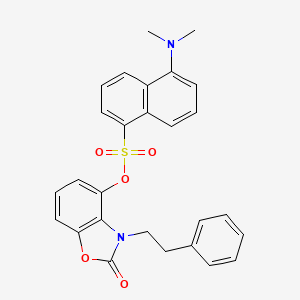

iNOs-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H24N2O5S |

|---|---|

Molecular Weight |

488.6 g/mol |

IUPAC Name |

[2-oxo-3-(2-phenylethyl)-1,3-benzoxazol-4-yl] 5-(dimethylamino)naphthalene-1-sulfonate |

InChI |

InChI=1S/C27H24N2O5S/c1-28(2)22-13-6-12-21-20(22)11-7-16-25(21)35(31,32)34-24-15-8-14-23-26(24)29(27(30)33-23)18-17-19-9-4-3-5-10-19/h3-16H,17-18H2,1-2H3 |

InChI Key |

PBGQMSTUSZWGFJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)OC3=CC=CC4=C3N(C(=O)O4)CCC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

iNOS-IN-3: A Technical Guide to its Function as a Potent and Orally Active iNOS Inhibitor

Introduction

iNOS-IN-3, also identified as Compound 2d in initial discovery studies, is a novel, orally active inhibitor of inducible nitric oxide synthase (iNOS).[1] As a member of the disubstituted benzoxazolone derivatives, this compound has demonstrated significant anti-inflammatory properties, primarily through the targeted inhibition of iNOS. This enzyme plays a critical role in the inflammatory cascade, where its over-expression leads to excessive production of nitric oxide (NO), a key mediator in the pathophysiology of various inflammatory conditions.[1][2][3] This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental data related to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Core Function and Mechanism of Action

The primary function of this compound is the direct inhibition of the iNOS enzyme.[1] In inflammatory states, various cells, including macrophages, are stimulated by pro-inflammatory cytokines and endotoxins like lipopolysaccharide (LPS) to express iNOS. This leads to a high and sustained output of NO, which, unlike the low levels of NO produced by endothelial NOS (eNOS) and neuronal NOS (nNOS), contributes to tissue damage and the amplification of the inflammatory response.

This compound intervenes in this process by binding to the iNOS enzyme and blocking its catalytic activity, thereby reducing the excessive production of NO. This inhibitory action forms the basis of its potent anti-inflammatory effects observed in preclinical models.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available in vitro and in vivo studies.

| Parameter | Value/Effect | Experimental Model | Reference |

| iNOS Inhibition (IC50) | 3.342 µM | Enzyme Assay | |

| Inhibition of NO Production | 14.72 µM (IC50) | LPS-induced RAW 264.7 cells | |

| Effect on iNOS mRNA Expression | Significant decrease at 12.5 µM | LPS-induced RAW 264.7 cells | |

| Effect on Pro-inflammatory Cytokines | Inhibition of TNF-α, IL-6, and IL-1β expression at 12.5 µM | LPS-induced RAW 264.7 cells | |

| In Vivo Efficacy (Acute Lung Injury) | Dose-dependent attenuation of pathological lesions, decreased inflammatory infiltration, and reduced pulmonary congestion. | LPS-induced acute lung injury in mice (oral administration; 3.125, 6.25, 12.5 mg/kg) | |

| In Vivo Efficacy (Ear Edema) | Anti-inflammatory activity against xylene-induced ear edema in mice. | Xylene-induced ear edema in mice (oral administration; 12.5 mg/kg) |

Signaling Pathway of this compound Action

The anti-inflammatory effect of this compound is centered on its ability to modulate the iNOS signaling pathway, which is a critical component of the innate immune response. The following diagram illustrates the signaling cascade leading to iNOS expression and the point of intervention for this compound.

Caption: iNOS signaling pathway and the inhibitory action of this compound.

Experimental Protocols

While the full, detailed experimental protocols are proprietary to the publishing authors, the following sections outline the standard methodologies typically employed in the evaluation of iNOS inhibitors like this compound, based on the information provided in the abstracts.

In Vitro iNOS Enzyme Inhibition Assay

-

Objective: To determine the direct inhibitory effect of this compound on the catalytic activity of the iNOS enzyme.

-

Methodology: A recombinant iNOS enzyme is incubated with its substrate, L-arginine, and necessary co-factors (NADPH, FAD, FMN, and tetrahydrobiopterin). The production of nitric oxide is measured, often indirectly by quantifying the conversion of oxyhemoglobin to methemoglobin or by using a fluorescent probe for NO. The assay is performed with a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50).

Cell-Based Assay for NO Production in RAW 264.7 Macrophages

-

Objective: To assess the ability of this compound to inhibit NO production in a cellular context.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in appropriate media.

-

Stimulation: Cells are pre-treated with various concentrations of this compound for a specified period, followed by stimulation with lipopolysaccharide (LPS) to induce iNOS expression and NO production.

-

NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent. The IC50 value for the inhibition of NO production is then calculated.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Objective: To determine the effect of this compound on the mRNA expression of iNOS and pro-inflammatory cytokines.

-

Methodology: RAW 264.7 cells are treated as described in the cell-based assay. Total RNA is extracted from the cells and reverse-transcribed to cDNA. qRT-PCR is then performed using specific primers for iNOS, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH) for normalization.

In Vivo Model of LPS-Induced Acute Lung Injury (ALI)

-

Objective: To evaluate the in vivo efficacy of this compound in a model of acute inflammation.

-

Animal Model: Mice are administered LPS (intratracheally or intraperitoneally) to induce ALI.

-

Treatment: this compound is administered orally at various doses prior to or after LPS challenge.

-

Outcome Measures: At a specified time point after LPS administration, animals are euthanized, and lung tissue and bronchoalveolar lavage fluid (BALF) are collected. Efficacy is assessed by measuring parameters such as:

-

Lung wet-to-dry weight ratio (for edema).

-

Total and differential cell counts in BALF (for inflammatory cell infiltration).

-

Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in BALF or lung homogenates.

-

Histopathological examination of lung tissue for evidence of injury and inflammation.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for the preclinical evaluation of an iNOS inhibitor like this compound.

Caption: Preclinical experimental workflow for this compound.

Conclusion

This compound is a promising preclinical candidate that demonstrates potent and selective inhibition of the iNOS enzyme. Its ability to reduce excessive nitric oxide production and suppress the expression of key pro-inflammatory cytokines highlights its potential as a therapeutic agent for inflammatory diseases, such as acute lung injury. The data summarized in this guide provide a solid foundation for further investigation and development of this compound and related benzoxazolone derivatives as a novel class of anti-inflammatory drugs. Further studies are warranted to fully elucidate its pharmacokinetic and safety profiles in more advanced preclinical models.

References

- 1. Design and synthesis of new disubstituted benzoxazolone derivatives that act as iNOS inhibitors with potent anti-inflammatory activity against LPS-induced acute lung injury (ALI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Role of nitric oxide in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

iNOs-IN-3: A Technical Guide to a Selective iNOS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of iNOs-IN-3, a selective inhibitor of inducible nitric oxide synthase (iNOS). This compound, also identified as compound 2d in primary literature, has demonstrated potent inhibitory activity against iNOS, an enzyme implicated in various inflammatory conditions. This document outlines its inhibitory profile, detailed experimental protocols for its characterization, and relevant signaling pathways.

Data Presentation: Inhibitory Profile of this compound

The inhibitory activity of this compound has been quantified through both enzymatic and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency.

Table 1: In Vitro Enzymatic Inhibition

| Target Enzyme | IC50 (µM) |

| iNOS | 3.342[1][2] |

IC50: The half maximal inhibitory concentration.

Table 2: Cellular Inhibitory Activity in LPS-Stimulated RAW 264.7 Macrophages

| Cellular Effect | IC50 (µM) |

| Nitric Oxide (NO) Production | 14.72[1][2] |

RAW 264.7 cells are a murine macrophage cell line commonly used to study inflammation. LPS (Lipopolysaccharide) is used to induce an inflammatory response and the expression of iNOS.

Signaling Pathways

To understand the mechanism of action of this compound, it is crucial to visualize the signaling cascade that leads to the production of nitric oxide by iNOS.

iNOS Induction and Nitric Oxide Production Pathway

Lipopolysaccharide (LPS) and pro-inflammatory cytokines trigger a signaling cascade that results in the transcription and translation of the iNOS enzyme. Once expressed, iNOS catalyzes the conversion of L-arginine to L-citrulline, producing nitric oxide (NO) as a byproduct. High levels of NO contribute to the inflammatory response. This compound acts by directly inhibiting the enzymatic activity of iNOS.

Caption: iNOS signaling pathway initiated by LPS, leading to NO production and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro iNOS Enzyme Inhibition Assay

This protocol determines the direct inhibitory effect of this compound on the enzymatic activity of iNOS.

Objective: To determine the IC50 value of this compound against purified iNOS enzyme.

Materials:

-

Recombinant iNOS enzyme

-

L-arginine (substrate)

-

NADPH

-

Calmodulin

-

Tetrahydrobiopterin (BH4)

-

Assay buffer (e.g., HEPES buffer, pH 7.4)

-

This compound (test compound)

-

Aminoguanidine (positive control)

-

Griess Reagent Kit

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, L-arginine, NADPH, calmodulin, and BH4.

-

Add serial dilutions of this compound or the positive control to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).

-

Initiate the enzymatic reaction by adding the recombinant iNOS enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction.

-

Measure the amount of nitric oxide produced using the Griess reagent according to the manufacturer's instructions. This involves measuring the absorbance at approximately 540 nm.

-

Calculate the percentage of iNOS inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cellular Nitric Oxide Production Assay (Griess Assay)

This cell-based assay measures the inhibitory effect of this compound on NO production in a cellular context.

Objective: To determine the IC50 value of this compound for the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (test compound)

-

Aminoguanidine or other known iNOS inhibitor (positive control)

-

Griess Reagent Kit

-

MTT or other cell viability assay kit

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or a positive control for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include an unstimulated control group.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant, which is a stable metabolite of NO, using the Griess reagent as per the manufacturer's protocol. Measure the absorbance at 540 nm.

-

Perform a cell viability assay (e.g., MTT) on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.

-

Calculate the percentage of inhibition of NO production for each concentration of this compound relative to the LPS-stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vitro and cellular characterization of a selective iNOS inhibitor like this compound.

Caption: General experimental workflow for the characterization of this compound.

Conclusion

This compound is a potent and selective inhibitor of the iNOS enzyme. The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive resource for researchers and scientists in the field of drug discovery and inflammation. The methodologies outlined herein can be employed to further investigate the therapeutic potential of this compound and other selective iNOS inhibitors in various inflammatory disease models.

References

The Role of iNOS-IN-3 in Inflammation Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammation is a hallmark of numerous diseases, and the inducible nitric oxide synthase (iNOS) enzyme is a key mediator in this process. Overproduction of nitric oxide (NO) by iNOS contributes to tissue damage and perpetuates the inflammatory cascade. Consequently, selective inhibition of iNOS is a promising therapeutic strategy. This technical guide provides an in-depth overview of iNOS-IN-3, a potent and orally active iNOS inhibitor, for researchers in inflammation and drug development. We will delve into its mechanism of action, present quantitative data from key experiments, provide detailed experimental protocols, and visualize the relevant signaling pathways.

Introduction to iNOS in Inflammation

Inducible nitric oxide synthase (iNOS) is one of three isoforms of nitric oxide synthase, a family of enzymes responsible for converting L-arginine to L-citrulline and nitric oxide.[1] Unlike its constitutive counterparts, neuronal NOS (nNOS) and endothelial NOS (eNOS), iNOS is not typically present in resting cells.[2] Its expression is induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interferon-gamma (IFN-γ).[2][3] Once expressed, iNOS produces large, sustained amounts of NO, which, while important for host defense, can lead to significant cellular damage and contribute to the pathophysiology of various inflammatory conditions when dysregulated.[4]

The overexpression of iNOS and subsequent high levels of NO are implicated in a wide range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and acute lung injury. Therefore, the development of selective iNOS inhibitors is of great interest for therapeutic intervention.

This compound: A Potent iNOS Inhibitor

This compound is an orally active and potent inhibitor of the iNOS enzyme. Its primary mechanism of action is the direct inhibition of iNOS enzymatic activity, thereby reducing the production of nitric oxide in inflammatory settings.

Mechanism of Action

While the precise molecular interactions between this compound and the iNOS enzyme are not extensively detailed in publicly available literature, its function as an inhibitor of NO production is well-established. By blocking the catalytic activity of iNOS, this compound effectively reduces the downstream effects of excessive NO, such as vasodilation, cytotoxicity, and the modulation of inflammatory signaling pathways. It is important to note that current research has not demonstrated a direct interaction of this compound with downstream signaling components like NF-κB or MAP kinases; its effects on these pathways are considered to be a consequence of reduced NO levels.

Quantitative Data for this compound

The following tables summarize the available quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Condition | Reference |

| IC50 | 3.342 µM | - | Enzyme Assay | |

| iNOS Expression | Decreased | RAW 264.7 cells | 12.5 µM, 24 h, LPS-induced | |

| Cytokine Inhibition | Decreased TNF-α, IL-6, IL-1β | RAW 264.7 cells | 12.5 µM, LPS-induced |

Table 2: In Vivo Activity of this compound

| Animal Model | Dosing | Effect | Reference |

| Xylene-induced ear edema in mice | 12.5 mg/kg (oral, single dose) | Showed anti-inflammatory activity | |

| LPS-induced acute lung injury in mice | 3.125, 6.25, 12.5 mg/kg (oral, single dose) | Protected against lung injury in a dose-dependent manner |

Note on Selectivity: Specific quantitative data on the selectivity of this compound for iNOS over eNOS and nNOS is not currently available in the public domain. This is a critical parameter for drug development, as non-selective inhibition of NOS isoforms can lead to undesirable side effects. Further research is needed to fully characterize the selectivity profile of this compound.

Key Signaling Pathways in iNOS-Mediated Inflammation

The expression and activity of iNOS are tightly regulated by complex signaling networks. Furthermore, the NO produced by iNOS can, in turn, modulate these and other pathways. This compound, by inhibiting iNOS, indirectly influences these signaling cascades by reducing NO concentrations.

NF-κB Signaling Pathway in iNOS Induction

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and a key driver of iNOS gene expression.

Caption: NF-κB signaling pathway leading to iNOS expression.

In this pathway, LPS binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade through adaptor proteins like MyD88, which leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκB), leading to its degradation and the release of the NF-κB dimer (typically p50/p65). The active NF-κB then translocates to the nucleus, where it binds to the promoter of the iNOS gene, driving its transcription. This compound acts downstream by inhibiting the translated iNOS protein.

MAPK Signaling Pathway in iNOS Regulation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are also crucial in regulating iNOS expression in response to inflammatory stimuli.

Caption: MAPK signaling pathways involved in iNOS regulation.

LPS stimulation of TLR4 also activates upstream kinases that in turn phosphorylate and activate the three main MAPK families: p38, JNK, and ERK. These activated MAPKs can then phosphorylate various transcription factors, including Activator Protein-1 (AP-1), which translocate to the nucleus and contribute to the transcriptional activation of the iNOS gene. The interplay between the different MAPK pathways in regulating iNOS can be complex and cell-type specific.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for inflammation research. The following are standardized methods for key in vitro and in vivo models where this compound has shown efficacy.

In Vitro: LPS-Induced iNOS Expression in RAW 264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory compounds that inhibit iNOS expression and NO production.

Caption: Workflow for LPS-induced iNOS expression in RAW 264.7 cells.

Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seeding: Seed the cells in 24-well plates at a density of 2 x 105 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1-25 µM) for 2 hours.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells and incubate for 24 hours.

-

Sample Collection:

-

Collect the cell culture supernatant for analysis of nitric oxide production and cytokine levels.

-

Lyse the cells to extract total protein or RNA.

-

-

Analysis:

-

Nitric Oxide Measurement: Determine the concentration of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent.

-

Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits.

-

iNOS Expression: Analyze the expression of iNOS protein in the cell lysates by Western blotting or iNOS mRNA levels by RT-PCR.

-

In Vivo: Xylene-Induced Ear Edema in Mice

This is a common acute inflammation model to assess the anti-inflammatory potential of a compound.

Protocol:

-

Animals: Use male BALB/c mice (20-25 g).

-

Grouping: Divide the mice into control and treatment groups (n=6-8 per group).

-

Drug Administration: Administer this compound orally (e.g., at 3.125, 6.25, and 12.5 mg/kg) or a vehicle control one hour before inducing inflammation.

-

Induction of Edema: Apply a fixed volume of xylene (e.g., 20 µL) to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as a control.

-

Evaluation: Two hours after xylene application, sacrifice the mice by cervical dislocation.

-

Measurement:

-

Use a circular punch to remove a standard-sized section from both the right and left ears.

-

Weigh the ear sections immediately.

-

The degree of edema is calculated as the difference in weight between the right and left ear punches.

-

Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

-

In Vivo: LPS-Induced Acute Lung Injury (ALI) in Mice

This model mimics the inflammatory aspects of acute respiratory distress syndrome (ARDS).

Protocol:

-

Animals: Use male C57BL/6 mice (8-10 weeks old).

-

Grouping: Divide mice into control and treatment groups.

-

Drug Administration: Orally administer this compound (e.g., at 3.125, 6.25, and 12.5 mg/kg) or vehicle one hour prior to LPS challenge.

-

LPS Challenge: Anesthetize the mice and intratracheally instill LPS (e.g., 5 mg/kg in 50 µL of sterile saline).

-

Post-Challenge Monitoring: Monitor the animals for signs of respiratory distress.

-

Sample Collection (e.g., at 24 hours post-LPS):

-

Perform bronchoalveolar lavage (BAL) to collect fluid and cells from the lungs.

-

Harvest lung tissue for histological analysis and biochemical assays.

-

-

Analysis:

-

BAL Fluid Analysis:

-

Perform total and differential cell counts to assess inflammatory cell infiltration (neutrophils, macrophages).

-

Measure total protein concentration as an indicator of vascular permeability.

-

Measure cytokine levels (e.g., TNF-α, IL-6, IL-1β) by ELISA.

-

-

Lung Tissue Analysis:

-

Perform histopathological examination (H&E staining) to assess lung injury, including edema, alveolar septal thickening, and inflammatory cell infiltration.

-

Measure myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.

-

-

Conclusion and Future Directions

This compound is a valuable research tool for investigating the role of iNOS in inflammatory processes. Its demonstrated efficacy in both in vitro and in vivo models of inflammation highlights its potential as a lead compound for the development of novel anti-inflammatory therapeutics.

Future research should focus on several key areas:

-

Selectivity Profiling: A comprehensive assessment of the selectivity of this compound for iNOS over nNOS and eNOS is crucial to predict its potential side-effect profile.

-

Mechanism of Action: While the primary mechanism is iNOS inhibition, further studies are warranted to investigate if this compound has any off-target effects or directly modulates other signaling pathways involved in inflammation.

-

Chronic Inflammation Models: Evaluating the efficacy of this compound in chronic models of inflammation will provide a more complete picture of its therapeutic potential.

-

Pharmacokinetics and Pharmacodynamics: Detailed PK/PD studies are necessary to optimize dosing regimens and understand the drug's behavior in vivo.

By addressing these questions, the scientific community can fully elucidate the therapeutic promise of this compound and other selective iNOS inhibitors in the management of inflammatory diseases.

References

A Technical Guide to a Selective iNOS Inhibitor and its Impact on Nitric Oxide Production

Disclaimer: The compound "iNOS-IN-3" is not documented in publicly available scientific literature. This guide utilizes data from the well-characterized, potent, and highly selective inducible nitric oxide synthase (iNOS) inhibitor, 1400W , as a representative example to fulfill the core requirements of this technical document. Data for other common iNOS inhibitors, L-N⁶-(1-iminoethyl)lysine (L-NIL) and Aminoguanidine, are included for comparative purposes.

This document provides an in-depth overview for researchers, scientists, and drug development professionals on the characterization of selective iNOS inhibitors, their mechanism of action, and their effect on nitric oxide (NO) production.

Introduction to Inducible Nitric Oxide Synthase (iNOS)

Nitric oxide (NO) is a critical signaling molecule produced by three distinct isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2).[1] While nNOS and eNOS are constitutively expressed and produce low, transient levels of NO for functions like neurotransmission and vasodilation, iNOS expression is induced by inflammatory stimuli such as endotoxins (e.g., lipopolysaccharide, LPS) and pro-inflammatory cytokines (e.g., TNF-α, IFN-γ).[1][2] Upon induction, iNOS generates large, sustained amounts of NO, which can be up to 1,000-fold higher than physiological levels.[3] This high-output NO production is a key component of the innate immune response against pathogens but is also implicated in the pathophysiology of various inflammatory diseases, autoimmune disorders, and septic shock.[3] Consequently, the selective inhibition of iNOS is a significant therapeutic strategy.

Quantitative Data for Representative iNOS Inhibitors

The following tables summarize the inhibitory potency and selectivity of 1400W, L-NIL, and Aminoguanidine against NOS isoforms.

Table 1: Inhibitor Potency (IC₅₀, Kᵢ, Kₔ)

| Inhibitor | Target | Species | Potency Value | Value Type | Reference |

| 1400W | iNOS | Human | ≤7 nM | Kₔ | |

| nNOS | Human | 2 µM | Kᵢ | ||

| eNOS | Human | 50 µM | Kᵢ | ||

| iNOS (LPS-induced) | Mouse (RAW 264.7 cells) | 0.2 µM - 1.5 µM | IC₅₀ | ||

| L-NIL | iNOS | Mouse | 3.3 µM | IC₅₀ | |

| nNOS (rcNOS) | Rat | 92 µM | IC₅₀ | ||

| iNOS (IFN-γ-induced) | Not Specified | 460 nM | IC₅₀ | ||

| Aminoguanidine | iNOS | Not Specified | >50-fold selective | Selectivity |

Table 2: In Vivo Efficacy of 1400W

| Model | Species | Administration | Dosage | Effect | Reference |

| Endotoxin-induced vascular leakage | Rat | s.c. | 0.1-10 mg/kg | Inhibits ileum leakage with an EC₅₀ of 0.16 mg/kg. | |

| Acute hypobaric hypoxia/reoxygenation | Rat | Not Specified | 60 µM (ex vivo) | Reduces NO production and prevents neuronal apoptosis. | |

| Ulcerative Colitis (mucosal explants) | Human | Incubation | Not Specified | Suppressed release of TNF-α by 66% and IL-6 by 27%. |

Signaling Pathways and Mechanisms of Action

iNOS Induction and NO Production Pathway

Inflammatory stimuli trigger signaling cascades that lead to the transcriptional activation of the NOS2 gene, resulting in the synthesis of iNOS protein. The enzyme, a homodimer, then catalyzes the five-electron oxidation of L-arginine to produce L-citrulline and nitric oxide.

Caption: The iNOS signaling pathway, from inflammatory stimulus to NO production.

Mechanism of Action of 1400W

1400W is an acetamidine-based, L-arginine structural analogue. It acts as a slow, tight-binding, and highly selective inhibitor of the iNOS enzyme. Its mechanism involves competing with the natural substrate, L-arginine, for binding to the active site of the iNOS protein, thereby preventing the synthesis of nitric oxide. Some studies suggest it may be an irreversible or very slowly reversible inhibitor.

Caption: Mechanism of competitive inhibition of iNOS by 1400W.

Experimental Protocols

Protocol 1: In Vitro iNOS Inhibition Assay (Griess Assay)

This protocol measures the effect of an inhibitor on NO production in stimulated macrophage cells.

-

Cell Culture: Plate RAW 264.7 murine macrophage cells in a 96-well plate and culture overnight.

-

Stimulation: Pre-treat cells with the iNOS inhibitor (e.g., 1400W at various concentrations) for 1 hour.

-

Induction: Induce iNOS expression by adding an inflammatory stimulus, typically Lipopolysaccharide (LPS, e.g., 1 µg/mL) and Interferon-gamma (IFN-γ).

-

Incubation: Incubate the cells for 20-24 hours to allow for iNOS expression and NO production.

-

Nitrite Measurement:

-

Collect the cell culture supernatant.

-

Add Griess Reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubate in the dark for 15 minutes. The reagent reacts with nitrite (a stable breakdown product of NO) to form a purple azo compound.

-

Measure the absorbance at ~540 nm using a microplate reader.

-

-

Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC₅₀ value of the inhibitor.

Protocol 2: Enzyme Activity Assay (Citrulline Assay)

This biochemical assay directly measures the enzymatic activity of purified iNOS.

-

Reaction Mixture: Prepare a reaction buffer containing purified iNOS enzyme, cofactors (NADPH, FAD, FMN, tetrahydrobiopterin), and calmodulin.

-

Inhibitor Incubation: Add the test inhibitor (e.g., 1400W) to the reaction mixture and incubate for a defined period.

-

Initiate Reaction: Start the enzymatic reaction by adding the substrate, L-[³H]arginine.

-

Reaction Time: Allow the reaction to proceed for a set time (e.g., 15-30 minutes) at 37°C.

-

Stop Reaction: Terminate the reaction by adding a stop buffer containing EDTA.

-

Separation: Apply the reaction mixture to a cation-exchange resin column. The unreacted positively charged L-[³H]arginine will bind to the resin, while the neutrally charged product, L-[³H]citrulline, will flow through.

-

Quantification: Measure the radioactivity of the eluate containing L-[³H]citrulline using a liquid scintillation counter.

-

Analysis: Compare the amount of L-[³H]citrulline produced in the presence of the inhibitor to the control (no inhibitor) to determine the percentage of inhibition.

Experimental Workflow for iNOS Inhibitor Evaluation

The development and validation of a novel iNOS inhibitor typically follows a multi-stage workflow, progressing from initial screening to in vivo efficacy models.

Caption: A standard workflow for the evaluation of a novel iNOS inhibitor.

References

An In-depth Technical Guide to the Biological Activity and Targets of iNOS-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

iNOS-IN-3, also identified as compound 2d in seminal literature, is a novel, orally active inhibitor of inducible nitric oxide synthase (iNOS). This potent anti-inflammatory agent has demonstrated significant therapeutic potential in preclinical models of acute lung injury (ALI). Its mechanism of action centers on the direct inhibition of iNOS enzymatic activity, thereby reducing the excessive production of nitric oxide (NO), a key mediator in the inflammatory cascade. Furthermore, this compound has been shown to modulate pro-inflammatory cytokine expression, highlighting its role in suppressing inflammatory signaling pathways. This technical guide provides a comprehensive overview of the biological activity, known targets, and experimental methodologies associated with this compound, offering a valuable resource for researchers in inflammation and drug discovery.

Core Biological Activity and Targets

This compound is a selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme pivotal to the inflammatory response. Under pathological conditions, such as those induced by lipopolysaccharide (LPS), the expression of iNOS is markedly upregulated, leading to a surge in nitric oxide (NO) production. This excess NO contributes to tissue damage and the perpetuation of inflammation.

The primary target of this compound is the iNOS enzyme itself. By binding to the enzyme, this compound competitively inhibits its catalytic activity, thus mitigating the detrimental effects of excessive NO. This targeted inhibition forms the basis of its potent anti-inflammatory properties.

In cellular models, specifically LPS-stimulated RAW 264.7 macrophages, this compound has been observed to not only inhibit NO production but also to downregulate the expression of the iNOS enzyme at the mRNA level. This suggests a dual mechanism of action: direct enzymatic inhibition and modulation of gene expression. Moreover, treatment with this compound leads to a reduction in the secretion of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1]

In vivo studies have substantiated these findings, with this compound demonstrating a protective effect in a murine model of LPS-induced acute lung injury.[1] Oral administration of the compound resulted in a dose-dependent attenuation of pathological lesions, including reduced inflammatory infiltration and pulmonary congestion.[1]

Quantitative Data Summary

The biological activity of this compound has been quantified in several key assays, with the data summarized in the tables below for ease of comparison.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay | Cell Line/Enzyme | Parameter | Value | Reference |

| iNOS Enzymatic Assay | Purified iNOS | IC50 | 3.342 µM | [1] |

| NO Production Assay | LPS-induced RAW 264.7 cells | IC50 | 14.72 µM | [1] |

Table 2: In Vivo Efficacy of this compound in LPS-Induced Acute Lung Injury Model

| Animal Model | Dosing (Oral) | Key Findings | Reference |

| Mice | 3.125, 6.25, 12.5 mg/kg | Dose-dependent attenuation of pathological lesions, decreased inflammatory infiltration, and reduced pulmonary congestion. |

Key Signaling Pathways

The anti-inflammatory effects of this compound are intrinsically linked to the modulation of critical signaling pathways that govern the expression of iNOS and other inflammatory mediators. While the primary publication on this compound does not explicitly detail all signaling experiments, based on the known regulation of iNOS, the following pathways are of central importance.

3.1. NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of iNOS gene expression. In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it binds to the promoter region of the iNOS gene, initiating its transcription. By inhibiting iNOS expression, this compound likely interferes with this pathway, although the precise point of intervention is yet to be fully elucidated.

3.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are also implicated in the regulation of iNOS expression in response to inflammatory stimuli. These pathways can influence iNOS transcription through the activation of various transcription factors that cooperate with NF-κB. The inhibitory effect of this compound on iNOS expression suggests a potential modulatory role on one or more of the MAPK pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the primary literature.

4.1. iNOS Enzymatic Inhibition Assay

-

Objective: To determine the direct inhibitory effect of this compound on the catalytic activity of purified iNOS enzyme.

-

Methodology:

-

Purified recombinant iNOS enzyme is used.

-

The assay is typically performed in a 96-well plate format.

-

The reaction mixture contains the iNOS enzyme, L-arginine (the substrate), and necessary co-factors (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin) in an appropriate buffer.

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.

-

The reaction is initiated and incubated at 37°C for a specified period.

-

The production of nitric oxide is quantified indirectly by measuring the accumulation of its stable end-product, nitrite, using the Griess reagent.

-

The absorbance is read at approximately 540 nm using a microplate reader.

-

The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

-

4.2. In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages

-

Objective: To assess the ability of this compound to inhibit NO production and cytokine expression in a cellular model of inflammation.

-

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

-

Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell culture medium.

-

NO Production Measurement: After a 24-hour incubation period, the cell culture supernatant is collected, and the nitrite concentration is measured using the Griess assay as described above.

-

Cytokine Measurement: The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Gene Expression Analysis: To measure iNOS mRNA levels, total RNA is extracted from the cells, reverse-transcribed to cDNA, and subjected to quantitative real-time PCR (qRT-PCR) using primers specific for the iNOS gene.

-

4.3. In Vivo LPS-Induced Acute Lung Injury (ALI) Model

-

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of acute lung injury.

-

Methodology:

-

Animal Model: Male C57BL/6 mice are typically used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping: Mice are randomly divided into several groups: a control group, an LPS-only group, and LPS + this compound treatment groups at different doses.

-

Drug Administration: this compound is administered orally at doses of 3.125, 6.25, and 12.5 mg/kg.

-

ALI Induction: One hour after drug administration, ALI is induced by intratracheal instillation of LPS (e.g., 5 mg/kg).

-

Monitoring and Sample Collection: After a set period (e.g., 6-24 hours), animals are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to assess inflammatory cell infiltration and protein leakage. Lung tissues are harvested for histopathological analysis and measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration).

-

Histopathology: Lung tissue sections are stained with hematoxylin and eosin (H&E) to evaluate the extent of lung injury, including edema, alveolar septal thickening, and inflammatory cell infiltration.

-

Data Analysis: The severity of lung injury is scored, and biochemical markers are quantified and compared between the different experimental groups.

-

Conclusion

This compound is a promising iNOS inhibitor with demonstrated anti-inflammatory activity both in vitro and in vivo. Its ability to directly target iNOS and modulate key inflammatory signaling pathways makes it a valuable tool for research into inflammatory diseases and a potential lead compound for the development of novel therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the pharmacological properties and therapeutic applications of this compound.

References

An In-depth Technical Guide to the Chemical Structure and Activity of iNOS-IN-3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of iNOS-IN-3, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). The document details its chemical structure, synthesis, mechanism of action, and biological activity, supported by quantitative data and detailed experimental protocols. Visualizations of key signaling pathways and experimental workflows are included to facilitate understanding.

Core Chemical Structure and Properties

This compound, also identified as compound 2d in the scientific literature, is a novel disubstituted benzoxazolone derivative. Its chemical structure is characterized by a central benzoxazolone core, substituted at the nitrogen atom with a 4-methoxybenzyl group and at the 4-position with a chloromethyl group.

Chemical Name: 4-(chloromethyl)-3-(4-methoxybenzyl)benzo[d]oxazol-2(3H)-one

Molecular Formula: C₁₆H₁₄ClNO₃

Molecular Weight: 303.74 g/mol

The structural features of this compound, particularly the disubstitution pattern on the benzoxazolone ring, have been demonstrated to be crucial for its potent inhibitory activity against iNOS.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, starting from commercially available reagents. The following is a representative synthetic scheme:

A detailed, step-by-step experimental protocol for the synthesis is provided in the "Experimental Protocols" section of this guide.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects through the direct inhibition of the iNOS enzyme. Overexpression of iNOS, typically triggered by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines like TNF-α and IL-1β, leads to a massive and sustained production of nitric oxide (NO).[1] This excess NO is a key mediator of inflammation and tissue damage in various pathological conditions.

The induction of iNOS expression is primarily regulated by the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription (STAT) proteins.[2] Once expressed, iNOS catalyzes the conversion of L-arginine to L-citrulline and NO.

This compound intervenes in this pathway by binding to the iNOS enzyme, thereby blocking its catalytic activity and preventing the overproduction of NO. Molecular modeling studies have suggested that this compound interacts with key residues within the iNOS active site, specifically MET368 and ILE195, through hydrogen bonding.[3]

Quantitative Data Summary

The inhibitory potency and anti-inflammatory activity of this compound have been quantified in various in vitro and in vivo models. A summary of the key data is presented below for easy comparison.

| Parameter | Value | Cell/Animal Model | Reference |

| iNOS Inhibition IC₅₀ | 3.342 µM | Purified iNOS enzyme | [3] |

| NO Production Inhibition IC₅₀ | 14.72 µM | LPS-induced RAW 264.7 cells | [3] |

| Inhibition of TNF-α, IL-6, and IL-1β | Effective at 12.5 µM | LPS-induced RAW 264.7 cells | |

| Xylene-induced Ear Edema | Showed better activity than positive control | Mice | |

| LPS-induced Acute Lung Injury | Attenuated pathological lesions dose-dependently | Mice |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key experiments to evaluate its biological activity.

Synthesis of this compound (Compound 2d)

This protocol is adapted from the procedure described by Li et al. (2020).

Step 1: Synthesis of 4-(chloromethyl)benzo[d]oxazol-2(3H)-one

-

To a solution of benzo[d]oxazol-2(3H)-one (1 eq) in a suitable solvent (e.g., a mixture of acetic acid and hydrochloric acid), add paraformaldehyde (excess).

-

Heat the reaction mixture under reflux for the appropriate time, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into ice water.

-

Collect the resulting precipitate by filtration, wash with water, and dry to obtain 4-(hydroxymethyl)benzo[d]oxazol-2(3H)-one.

-

Suspend the 4-(hydroxymethyl)benzo[d]oxazol-2(3H)-one in an appropriate solvent such as dichloromethane (DCM).

-

Add thionyl chloride (SOCl₂) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to yield 4-(chloromethyl)benzo[d]oxazol-2(3H)-one.

Step 2: Synthesis of 4-(chloromethyl)-3-(4-methoxybenzyl)benzo[d]oxazol-2(3H)-one (this compound)

-

To a solution of 4-(chloromethyl)benzo[d]oxazol-2(3H)-one (1 eq) in dimethylformamide (DMF), add 4-methoxybenzylamine (1.2 eq) and potassium carbonate (K₂CO₃) (2 eq).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

In Vitro iNOS Inhibition Assay (Griess Assay)

This protocol is designed to measure the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) should also be included.

-

After a 1-hour pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Prepare the Griess Reagent by mixing equal volumes of Component A and Component B immediately before use.

-

Add 50 µL of the freshly prepared Griess Reagent to each well containing the supernatant.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with known concentrations of sodium nitrite.

-

Calculate the percentage of inhibition of NO production for each concentration of this compound compared to the LPS-stimulated control.

Western Blot Analysis of iNOS Expression

This protocol details the procedure for determining the effect of this compound on the protein expression levels of iNOS in LPS-stimulated RAW 264.7 cells.

Materials:

-

RAW 264.7 cells

-

LPS

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-iNOS and anti-β-actin (as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed RAW 264.7 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound at various concentrations for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

After further washing, visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.

-

Quantify the band intensities using densitometry software and normalize the iNOS expression to the β-actin loading control.

Conclusion

This compound is a promising small molecule inhibitor of iNOS with demonstrated in vitro and in vivo anti-inflammatory activity. Its well-defined chemical structure and synthetic route, coupled with a clear mechanism of action, make it a valuable tool for research in inflammation and a potential lead compound for the development of novel therapeutics targeting iNOS-mediated pathologies. The experimental protocols provided in this guide offer a robust framework for the further investigation and characterization of this compound and similar compounds.

References

- 1. iNOS as a Driver of Inflammation and Apoptosis in Mouse Skeletal Muscle after Burn Injury: Possible Involvement of Sirt1 S-Nitrosylation-Mediated Acetylation of p65 NF-κB and p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the Regulation of Inflammatory Mediators in Nitric Oxide Synthase: Implications for Disease Modulation and Therapeutic Approaches [mdpi.com]

iNOS-IN-3: A Technical Guide for the Investigation of Acute Lung Injury

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of iNOS-IN-3, a potent and orally active inhibitor of inducible nitric oxide synthase (iNOS). It is intended to serve as a resource for researchers and drug development professionals investigating novel therapeutic strategies for acute lung injury (ALI). This guide details the mechanism of action of this compound, presents its quantitative effects on key inflammatory markers, outlines detailed experimental protocols for its use in in vitro and in vivo models of ALI, and visualizes the relevant biological pathways and experimental workflows.

Introduction to iNOS in Acute Lung Injury

Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by a severe inflammatory response in the lungs, leading to compromised gas exchange and respiratory failure. A key mediator in the pathophysiology of ALI is the excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). While NO plays essential physiological roles, its overproduction during inflammation contributes to tissue damage, oxidative stress, and exacerbation of the inflammatory cascade. Consequently, selective inhibition of iNOS represents a promising therapeutic approach for ALI.

This compound: A Selective iNOS Inhibitor

This compound (also referred to as compound 2d in initial publications) is a novel disubstituted benzoxazolone derivative designed as a selective inhibitor of iNOS. It has demonstrated significant anti-inflammatory activity in preclinical models of ALI.

Mechanism of Action

This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of iNOS, thereby reducing the excessive production of NO in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS). This targeted inhibition helps to mitigate the downstream detrimental effects of high NO concentrations in the lungs, including the formation of peroxynitrite, a highly reactive and damaging oxidant.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages

| Parameter | Value | Reference |

| iNOS Inhibitory Activity (IC50) | 3.342 µM | [1] |

| Nitric Oxide (NO) Production Inhibitory Activity (IC50) | 14.72 µM | [1] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Acute Lung Injury

| Parameter | Effect of this compound Treatment | Reference |

| Inflammatory Cytokines (e.g., TNF-α, IL-6) in BALF | Significantly decreased | [1] |

| Lung Histopathology (Inflammatory Infiltration, Edema) | Obvious improvement in pathological changes | [1] |

| Xylene-Induced Ear Edema in Mice | Suppression of edema | [1] |

Experimental Protocols

In Vitro Nitric Oxide Production Assay in RAW 264.7 Macrophages

This protocol is designed to evaluate the in vitro efficacy of this compound in inhibiting NO production in a macrophage cell line stimulated with LPS.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (for nitrite determination)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Add LPS (1 µg/mL) to the wells to induce iNOS expression and NO production. Include a vehicle control group (no LPS) and an LPS-only control group.

-

Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

-

Nitrite Measurement:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite. Determine the IC50 value for this compound.

In Vivo LPS-Induced Acute Lung Injury Mouse Model

This protocol describes the induction of ALI in mice using LPS and the evaluation of the therapeutic effects of this compound.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Anesthetics (e.g., ketamine/xylazine)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Animal Acclimatization: Acclimate mice for at least one week before the experiment with free access to food and water.

-

Grouping: Randomly divide the mice into the following groups:

-

Control group (vehicle treatment, no LPS)

-

LPS group (vehicle treatment + LPS)

-

This compound treatment group (this compound + LPS)

-

-

Treatment: Administer this compound or vehicle orally to the respective groups one hour before LPS challenge.

-

LPS Instillation: Anesthetize the mice and intratracheally instill LPS (5 mg/kg body weight) in 50 µL of sterile PBS. The control group receives 50 µL of sterile PBS.

-

Monitoring: Monitor the animals for signs of distress.

-

Sample Collection (24 hours post-LPS):

-

Anesthetize the mice and collect bronchoalveolar lavage fluid (BALF) by lavaging the lungs with sterile PBS.

-

Harvest the lungs for histological analysis and biochemical assays.

-

-

Analysis:

-

BALF Analysis: Centrifuge the BALF to separate the cells from the supernatant. Count the total and differential inflammatory cells. Measure the protein concentration in the supernatant as an indicator of lung permeability. Analyze the supernatant for inflammatory cytokine levels (e.g., TNF-α, IL-6) using ELISA.

-

Histology: Fix the lung tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess lung injury, including inflammatory cell infiltration, alveolar wall thickening, and edema.

-

Myeloperoxidase (MPO) Assay: Homogenize a portion of the lung tissue to measure MPO activity as an index of neutrophil infiltration.

-

Visualizations

Signaling Pathway of iNOS in Acute Lung Injury

Caption: Signaling pathway of LPS-induced iNOS expression and its role in acute lung injury.

Experimental Workflow for Evaluating this compound in an ALI Mouse Model

Caption: Experimental workflow for the in vivo evaluation of this compound in LPS-induced ALI.

Conclusion

This compound is a promising small molecule inhibitor of iNOS with demonstrated efficacy in preclinical models of acute lung injury. Its ability to attenuate the inflammatory cascade and reduce lung pathology highlights the therapeutic potential of targeting iNOS in ALI. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and similar compounds for the treatment of this critical condition.

References

Preliminary Efficacy of iNOS-IN-3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary efficacy of iNOS-IN-3, a novel, orally active inhibitor of inducible nitric oxide synthase (iNOS). The data presented herein is compiled from foundational preclinical studies and is intended to provide researchers and drug development professionals with a detailed understanding of the compound's initial therapeutic potential, particularly in inflammatory conditions.

Core Efficacy Data of this compound

This compound, also identified as compound 2d in its primary publication, has demonstrated significant inhibitory activity against iNOS and subsequent anti-inflammatory effects in both in vitro and in vivo models. The key quantitative efficacy data are summarized below.

In Vitro Efficacy

The primary in vitro evaluation of this compound was conducted using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. These cells, when activated by LPS, mimic the inflammatory response by overproducing nitric oxide (NO) through the induction of iNOS.

| Parameter | Cell Line | Stimulant | Value |

| iNOS Activity Inhibition (IC50) | RAW 264.7 | LPS | 3.342 µM |

| Nitric Oxide Production Inhibition (IC50) | RAW 264.7 | LPS | 14.72 µM |

Table 1: In Vitro Inhibitory Concentrations of this compound.

In Vivo Efficacy

Preliminary in vivo studies have focused on models of acute inflammation. These experiments highlight the potential of this compound to mitigate inflammatory responses in complex biological systems.

| Model | Species | Administration | Dosage | Outcome |

| LPS-Induced Acute Lung Injury (ALI) | Mice | Oral | 3.125, 6.25, 12.5 mg/kg | Dose-dependent attenuation of pathological lesions, including decreased inflammatory infiltration and pulmonary congestion. |

| Xylene-Induced Ear Edema | Mice | Oral | 12.5 mg/kg | Potent anti-inflammatory activity observed. |

Table 2: Summary of In Vivo Efficacy Studies of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preliminary findings. The following sections outline the key experimental protocols employed in the evaluation of this compound.

In Vitro Nitric Oxide Production Assay (Griess Assay)

This assay quantifies the concentration of nitrite, a stable and quantifiable breakdown product of NO, in the supernatant of cultured cells.

-

Cell Culture and Treatment: RAW 264.7 macrophages are seeded in 96-well plates and allowed to adhere. The cells are then pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours).

-

LPS Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) to induce iNOS expression and NO production. A vehicle control group (without this compound) is included.

-

Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

-

Griess Reaction: 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).

-

Quantification: The mixture is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined by comparison to a standard curve of sodium nitrite.

In Vivo LPS-Induced Acute Lung Injury (ALI) Model

This model is used to assess the efficacy of anti-inflammatory agents in a setting of severe lung inflammation.

-

Animal Acclimatization: Male BALB/c mice are acclimatized for one week prior to the experiment.

-

Drug Administration: this compound is administered orally at doses of 3.125, 6.25, and 12.5 mg/kg. A control group receives the vehicle.

-

Induction of ALI: One hour after drug administration, mice are anesthetized, and LPS (dissolved in sterile saline) is instilled intratracheally to induce lung injury.

-

Monitoring and Sample Collection: After a set period (e.g., 6-24 hours), animals are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell infiltration. Lung tissues are harvested for histological examination and to determine the lung wet-to-dry weight ratio as an indicator of pulmonary edema.

-

Analysis: Inflammatory cell counts in BALF are determined. Lung tissue sections are stained with Hematoxylin and Eosin (H&E) to assess pathological changes such as inflammatory cell infiltration and alveolar septal thickening.

In Vivo Xylene-Induced Ear Edema Model

This is a common model for evaluating acute topical anti-inflammatory activity.

-

Animal Groups: Mice are divided into control and treatment groups.

-

Drug Administration: this compound (e.g., 12.5 mg/kg) or a reference anti-inflammatory drug is administered orally.

-

Induction of Edema: After a specified time (e.g., 30-60 minutes), a fixed volume of xylene is topically applied to the anterior and posterior surfaces of the right ear to induce inflammation and edema. The left ear serves as a control.

-

Measurement of Edema: After a short period (e.g., 15-30 minutes), the mice are euthanized, and circular sections from both ears are punched out and weighed.

-

Calculation of Inhibition: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage inhibition of edema by the treatment is calculated relative to the vehicle-treated control group.

Visualizing the Molecular and Experimental Landscape

To further elucidate the context of this compound's action, the following diagrams illustrate the key signaling pathway and experimental workflows.

Caption: LPS-induced iNOS Signaling Pathway and the inhibitory action of this compound.

Caption: Workflow for In Vitro Efficacy Assessment of this compound.

Caption: Experimental Workflow for the In Vivo LPS-Induced ALI Model.

Concluding Remarks

The preliminary data on this compound suggest that it is a promising candidate for the development of novel anti-inflammatory therapies. Its efficacy in established in vitro and in vivo models of inflammation warrants further investigation. Future studies should focus on elucidating its full pharmacokinetic and pharmacodynamic profiles, conducting dose-response studies for in vivo efficacy, and determining its selectivity for iNOS over other nitric oxide synthase isoforms (nNOS and eNOS) to better understand its therapeutic window and potential side effects. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate the design of these future investigations.

The Impact of Selective iNOS Inhibition on Cytokine Expression: A Technical Guide Featuring iNOS-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammation is a hallmark of numerous diseases, and the inducible nitric oxide synthase (iNOS) enzyme is a key mediator in this process. Overproduction of nitric oxide (NO) by iNOS contributes to tissue damage and perpetuates the inflammatory cascade. Consequently, selective inhibition of iNOS presents a promising therapeutic strategy. This technical guide explores the intricate relationship between iNOS and cytokine expression, using the hypothetical selective inhibitor, iNOS-IN-3, as a model compound. We delve into the underlying signaling pathways, provide detailed experimental protocols for evaluating such inhibitors, and present hypothetical data to illustrate the expected immunomodulatory effects.

Introduction: The Role of iNOS in Inflammation

Nitric oxide (NO) is a pleiotropic signaling molecule with diverse physiological and pathological roles.[1][2] Three isoforms of nitric oxide synthase (NOS) enzymes are responsible for NO production: neuronal NOS (nNOS or NOS-1), endothelial NOS (eNOS or NOS-3), and inducible NOS (iNOS or NOS-2).[3] While nNOS and eNOS are constitutively expressed and produce low levels of NO for physiological functions, iNOS expression is induced in response to immunological stimuli, such as pro-inflammatory cytokines and microbial products like lipopolysaccharide (LPS).

Upon induction, iNOS produces large, sustained amounts of NO, which can be cytotoxic and contribute to the pathophysiology of various inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and septic shock. The expression of iNOS is tightly regulated by a complex network of signaling pathways and is intricately linked with the expression of various cytokines.

The Interplay between iNOS and Cytokine Signaling

The relationship between iNOS and cytokines is a bidirectional feedback loop. Pro-inflammatory cytokines are potent inducers of iNOS, while the resulting NO can, in turn, modulate the expression and activity of these and other cytokines.

Cytokine-Mediated Induction of iNOS

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interferon-gamma (IFN-γ), are the primary drivers of iNOS expression in various cell types, including macrophages, dendritic cells, and epithelial cells.

-

TNF-α and IL-1β: These cytokines activate the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that binds to the promoter region of the NOS2 gene, initiating its transcription and subsequent translation into the iNOS protein.

-

IFN-γ: This cytokine primarily signals through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Activation of this pathway leads to the transcription of interferon regulatory factor-1 (IRF-1), another critical transcription factor for iNOS expression.

Often, these cytokines act synergistically to induce high levels of iNOS expression.

The Modulatory Effects of Nitric Oxide on Cytokine Expression

The large amounts of NO produced by iNOS can have complex, context-dependent effects on cytokine production:

-

Pro-inflammatory Effects: In some contexts, NO can enhance inflammation by promoting the expression of pro-inflammatory cytokines.

-

Anti-inflammatory and Regulatory Effects: Conversely, NO can also exert negative feedback on the inflammatory response. It has been shown to suppress the production of Th1-type cytokines like IL-12 and can modulate the differentiation of T helper cells. Furthermore, high concentrations of NO can inhibit the activity of NF-κB, thereby downregulating the expression of iNOS and other pro-inflammatory genes in a negative feedback loop.

This compound: A Model Selective iNOS Inhibitor

For the purposes of this guide, we introduce This compound , a hypothetical, potent, and selective small molecule inhibitor of the iNOS enzyme. The primary mechanism of action of this compound is assumed to be competitive inhibition at the L-arginine binding site of the iNOS enzyme, preventing the synthesis of NO without significantly affecting the activity of nNOS or eNOS. The study of such a selective inhibitor is crucial for understanding the specific contributions of iNOS to inflammatory processes and for developing targeted therapeutics.

Hypothetical Data: The Effect of this compound on Cytokine Expression

The following tables summarize the expected quantitative data from in vitro and in vivo studies evaluating the effect of this compound on cytokine expression in a lipopolysaccharide (LPS)-stimulated macrophage model and a murine model of inflammatory arthritis.

Table 1: Effect of this compound on Cytokine mRNA Expression in LPS-Stimulated RAW 264.7 Macrophages (Fold Change vs. Unstimulated Control)

| Treatment | TNF-α | IL-1β | IL-6 | IL-10 |

| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |

| LPS (100 ng/mL) | 15.2 | 25.8 | 30.1 | 8.5 |

| LPS + this compound (1 µM) | 10.5 | 18.2 | 22.7 | 12.3 |

| LPS + this compound (10 µM) | 6.8 | 11.5 | 14.9 | 15.1 |

Table 2: Effect of this compound on Cytokine Protein Levels in Supernatants of LPS-Stimulated Primary Mouse Peritoneal Macrophages (pg/mL)

| Treatment | TNF-α | IL-1β | IL-6 | IL-10 |

| Vehicle Control | < 10 | < 5 | < 15 | < 20 |

| LPS (100 ng/mL) | 1250 ± 110 | 450 ± 45 | 2800 ± 250 | 350 ± 30 |

| LPS + this compound (1 µM) | 880 ± 95 | 310 ± 32 | 1950 ± 210 | 520 ± 45 |

| LPS + this compound (10 µM) | 550 ± 60 | 180 ± 20 | 1100 ± 130 | 680 ± 55 |

Table 3: Effect of this compound on Serum Cytokine Levels in a Collagen-Induced Arthritis Mouse Model (pg/mL)

| Treatment Group | TNF-α | IL-1β | IL-6 | IL-10 |

| Naive | 25 ± 5 | 15 ± 4 | 40 ± 8 | 80 ± 12 |

| CIA + Vehicle | 280 ± 35 | 150 ± 20 | 450 ± 50 | 120 ± 15 |

| CIA + this compound (10 mg/kg) | 160 ± 22 | 85 ± 11 | 250 ± 30 | 210 ± 25 |

| CIA + this compound (30 mg/kg) | 95 ± 15 | 50 ± 8 | 140 ± 18 | 290 ± 32 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of iNOS inhibitors. Below are representative protocols for the key experiments cited.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Primary Cells: Mouse peritoneal macrophages are harvested by peritoneal lavage and cultured in RPMI-1640 medium with 10% FBS.

-

Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing this compound at various concentrations for 1 hour prior to stimulation with 100 ng/mL of LPS for the indicated times (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).

Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression

-

RNA Extraction: Total RNA is isolated from cell lysates using a commercially available RNA extraction kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Real-time PCR is performed using a qPCR system with SYBR Green master mix and primers specific for TNF-α, IL-1β, IL-6, IL-10, and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Relative gene expression is calculated using the 2-ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Protein Levels

-

Sample Collection: Cell culture supernatants or mouse serum samples are collected and centrifuged to remove debris.

-

ELISA Procedure: Commercially available ELISA kits for specific cytokines (TNF-α, IL-1β, IL-6, IL-10) are used according to the manufacturer's instructions.

-

Data Analysis: The concentration of each cytokine is determined by comparing the optical density of the samples to a standard curve.

In Vivo Model: Collagen-Induced Arthritis (CIA)

-

Induction: Arthritis is induced in DBA/1J mice by immunization with bovine type II collagen emulsified in complete Freund's adjuvant.

-

Treatment: Prophylactic or therapeutic treatment with this compound or vehicle is administered daily via oral gavage or intraperitoneal injection.

-

Assessment: Disease progression is monitored by clinical scoring of paw swelling. At the end of the study, blood is collected for serum cytokine analysis by ELISA.

Visualizing the Pathways and Workflows

Signaling Pathways

Caption: Signaling pathways leading to iNOS and cytokine expression.

Experimental Workflow

References

An In-depth Technical Guide to iNOS-IN-3: Therapeutic Potential and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of iNOS-IN-3 (also referred to as compound 2d), a novel, orally active inhibitor of inducible nitric oxide synthase (iNOS). This document consolidates available quantitative data, details key experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Core Data Summary